molecular formula C11H13NO4 B312717 2-[(Ethoxyacetyl)amino]benzoic acid

2-[(Ethoxyacetyl)amino]benzoic acid

Cat. No.: B312717
M. Wt: 223.22 g/mol
InChI Key: XKVKVJDQIUCNMA-UHFFFAOYSA-N
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Description

2-[(Ethoxyacetyl)amino]benzoic acid (IUPAC name: 2-[(2-ethoxyacetyl)amino]benzoic acid) is a benzoic acid derivative featuring an ethoxyacetamide substituent at the ortho position. Its molecular formula is C₁₁H₁₃NO₅, with a molecular weight of 239.23 g/mol. The ethoxyacetyl group (-OCH₂CO-NH-) introduces both lipophilic (ethoxy) and hydrogen-bonding (amide, carboxylic acid) functionalities, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(2-ethoxyacetyl)amino]benzoic acid

InChI

InChI=1S/C11H13NO4/c1-2-16-7-10(13)12-9-6-4-3-5-8(9)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

XKVKVJDQIUCNMA-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=CC=C1C(=O)O

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(Ethoxyacetyl)amino]benzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Modifications and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Key Structural Feature
This compound C₁₁H₁₃NO₅ 239.23 Not reported Moderate in polar solvents Ethoxyacetyl group at ortho position
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 204–208 Soluble in DMSO, methanol Ethyl ester variant of ethoxyacetyl
3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid C₁₇H₁₇NO₅ 315.32 Not reported Low aqueous solubility Phenoxy-ethoxy extension at meta position
2-[(2-Amino-2-oxoacetyl)amino]benzoic acid C₉H₈N₂O₄ 208.17 Not reported High polarity, water-soluble Amino-oxo substitution on acetyl
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid C₁₇H₁₆N₂O₅ 328.32 Not reported Lipophilic (benzamido group) Methoxy and benzamido substituents

Key Observations :

  • Ethoxy vs.
  • Positional Isomerism : Ortho-substituted analogs (e.g., target compound) exhibit steric hindrance near the carboxylic acid, reducing crystallinity compared to meta-substituted derivatives .
  • Hydrogen-Bonding Capacity : The amide and carboxylic acid groups enable strong intermolecular interactions, as evidenced by the planar crystal structure of 2-(2-ethoxy-2-oxoacetamido)benzoic acid .

Key Observations :

  • Electron-Withdrawing Groups : Chloro substituents (e.g., 5-chloro derivatives) enhance antiviral activity by increasing electrophilicity, aiding target binding .
  • Steric Effects: Bulky substituents (e.g., benzamido groups) reduce cytotoxicity, as seen in weaker activity for 2-[(1-benzamido)amino]benzoic acid compared to simpler analogs .
  • Azo Linkers : Improve photostability and metal-binding capacity, relevant for dye and sensor applications .

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